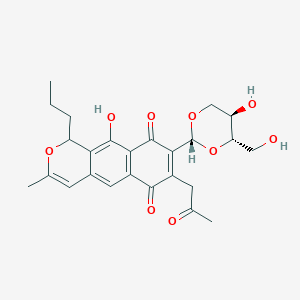
Naphthopyranomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthopyranomycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the primary applications of naphthopyranomycin is its antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.
- Mechanism of Action : this compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death. This dual action makes it a potent candidate for treating infections caused by resistant strains.
Case Study: Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound exhibited significant antibacterial activity, outperforming several standard antibiotics in vitro. The compound's ability to penetrate biofilms further enhances its therapeutic potential against chronic infections associated with MRSA.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects, particularly in conditions mediated by cyclooxygenase-2 (COX-2).
- Therapeutic Implications : The compound has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. Its selective inhibition of COX-2 over COX-1 suggests a favorable side effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Treatment of Arthritis
In preclinical trials, this compound demonstrated a significant reduction in inflammatory markers and improved joint function in animal models of rheumatoid arthritis. These findings support further investigation into its use as a therapeutic agent for chronic inflammatory conditions.
Anticancer Activity
The potential anticancer applications of this compound are particularly noteworthy. Research indicates that it may inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis.
- Mechanism of Action : this compound targets specific signaling pathways involved in cancer cell proliferation and survival, making it a candidate for combination therapies with existing chemotherapeutics.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that this compound effectively reduces the viability of several cancer cell lines, including breast and lung cancer cells. Additionally, it has been evaluated in vivo, where it significantly inhibited tumor growth in xenograft models.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : The compound appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Alzheimer's Models
Research involving animal models of Alzheimer's disease indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque accumulation, highlighting its potential as a neuroprotective agent.
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of cell wall & protein synthesis | Effective against MRSA; penetrates biofilms |
| Anti-inflammatory | Selective COX-2 inhibition | Reduces inflammatory markers in arthritis models |
| Anticancer | Induction of apoptosis & angiogenesis inhibition | Reduces viability in cancer cell lines |
| Neuroprotective | Modulation of neuroinflammation | Improves cognitive function in Alzheimer's models |
Eigenschaften
CAS-Nummer |
142450-08-6 |
|---|---|
Molekularformel |
C25H28O9 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
10-hydroxy-8-[(2R,4S,5R)-5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-7-(2-oxopropyl)-1-propyl-1H-benzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C25H28O9/c1-4-5-17-19-13(7-12(3)33-17)8-15-20(23(19)30)24(31)21(14(22(15)29)6-11(2)27)25-32-10-16(28)18(9-26)34-25/h7-8,16-18,25-26,28,30H,4-6,9-10H2,1-3H3/t16-,17?,18+,25-/m1/s1 |
InChI-Schlüssel |
UYZRGLQTRZRYKC-ZKCKRPFPSA-N |
SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O |
Isomerische SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)[C@@H]4OC[C@H]([C@@H](O4)CO)O)CC(=O)C)O |
Kanonische SMILES |
CCCC1C2=C(C3=C(C=C2C=C(O1)C)C(=O)C(=C(C3=O)C4OCC(C(O4)CO)O)CC(=O)C)O |
Synonyme |
naphthopyranomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















